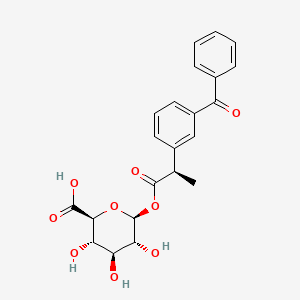

(R)-Ketoprofen Acyl-beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

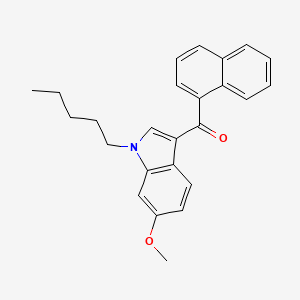

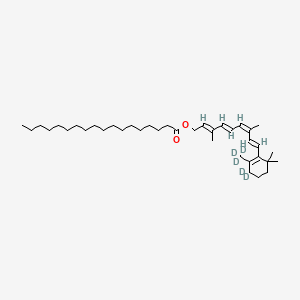

(R)-Ketoprofen Acyl-beta-D-glucuronide is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. It is a glucuronide conjugate formed by the liver, which is excreted in the urine. In recent years, (R)-Ketoprofen Acyl-beta-D-glucuronide has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Role in Drug-Induced Toxicities

Acyl glucuronides, such as ®-Ketoprofen Acyl-beta-D-glucuronide, have been studied for their role in drug-induced toxicities . These metabolites are formed through the metabolism of carboxylic acid-containing drugs in both animals and humans . They often circulate in plasma before being excreted in urine and bile . Due to their reactivity, acyl glucuronides can covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to unanticipated interactions with several biological systems .

2. Inhibition of Cytochrome P450 (CYP) Enzymes Acyl glucuronides have been found to inhibit cytochrome P450 (CYP) enzymes . For example, the lipid-regulating drug gemfibrozil undergoes extensive glucuronidation to produce gemfibrozil acyl glucuronide, which is a known mechanism-based inactivator of CYP2C8 . This inhibition can result in clinically important drug-drug interactions with the drugs metabolized by CYP2C8 .

3. Potential for Drug Discovery and Lead Optimization The study of acyl glucuronides is also important in drug discovery and lead optimization programs . Understanding the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites can help in the development of safer drugs .

Wirkmechanismus

Target of Action

The primary targets of ®-Ketoprofen Acyl-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, are biological molecules, including proteins, lipids, and nucleic acids . These targets play a crucial role in various biological systems and pathways .

Mode of Action

This compound interacts with its targets through a process known as conjugation with glucuronic acid . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’ (AGs) . Unlike other types of glucuronide, AGs exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety . This allows AGs to covalently modify biological molecules .

Biochemical Pathways

The formation of AGs is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of AGs that often circulate in plasma prior to being excreted in urine and bile . The reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Pharmacokinetics

The pharmacokinetics of ®-Ketoprofen Acyl-beta-D-glucuronide involves its circulation in plasma, excretion in urine and bile, and its inherent instability under physiological conditions . These factors significantly impact the compound’s bioavailability .

Result of Action

The covalent modification of biological molecules by AGs can lead to unanticipated interactions with several biological systems . This can result in the inhibition of key enzymes and transporters, and potentially mediate drug-induced toxicities .

Action Environment

The action, efficacy, and stability of ®-Ketoprofen Acyl-beta-D-glucuronide can be influenced by various environmental factors. These include the bioactivation of carboxylic acid drugs by alternative pathways, the inherent instability of AGs under physiological conditions, and the potential for AG-mediated toxicity .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-IFMPTUIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ketoprofen Acyl-beta-D-glucuronide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)